molecular formula C20H32N4O2 B6450594 tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate CAS No. 2548991-71-3

tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B6450594
CAS No.: 2548991-71-3
M. Wt: 360.5 g/mol
InChI Key: FGBLCCSWEMIEHJ-UHFFFAOYSA-N
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Description

tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate is a piperazine-based heterocyclic compound featuring a pyrimidine core substituted with tert-butyl and cyclopropyl groups. The tert-butyl piperazine-1-carboxylate moiety serves as a common pharmacophore in medicinal chemistry, often utilized to enhance solubility and metabolic stability in drug candidates .

Properties

IUPAC Name

tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-19(2,3)15-13-16(22-17(21-15)14-7-8-14)23-9-11-24(12-10-23)18(25)26-20(4,5)6/h13-14H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBLCCSWEMIEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    tert-Butyl protection: The final step involves the protection of the piperazine nitrogen with a tert-butyl group, typically using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Activity: The compound and its derivatives may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine:

    Drug Development: Due to its structural complexity and potential biological activity, the compound is of interest in the development of new therapeutic agents.

Industry:

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and pyrimidine moieties. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents on Pyrimidine/Pyridine Key Functional Groups Notable Properties Reference
Target Compound 6-tert-butyl, 2-cyclopropyl Piperazine-1-carboxylate High steric hindrance; potential for improved metabolic stability
tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate 6-chloro, 3-nitro (pyridine) Chloro, nitro (electron-withdrawing) Reactive intermediates; moderate toxicity (GHS Category 2A/3)
tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Thiadiazole ring Thiadiazole (electron-deficient heterocycle) Enhanced π-stacking; used in kinase inhibitor synthesis
tert-butyl 4-(4-(4-methoxypiperidin-1-yl)phenyl)piperazine-1-carboxylate Methoxypiperidine-phenyl Methoxy, piperidine Improved solubility; applications in CNS drug candidates
tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 6-fluoro (pyridine) Fluoro (electron-withdrawing) Bioisostere for hydrogen bonding; radiopharmaceutical applications

Key Observations:

  • Steric Effects : The tert-butyl and cyclopropyl substituents in the target compound introduce significant steric hindrance compared to smaller groups (e.g., chloro, fluoro) in analogues. This may reduce off-target interactions but complicate synthetic accessibility .
  • Biological Relevance : Thiadiazole-containing derivatives () exhibit enhanced binding to ATP pockets in kinases, while methoxypiperidine analogues () show improved blood-brain barrier penetration.

Key Challenges:

  • The target compound’s synthesis may require specialized coupling agents (e.g., T3P® in ) or palladium catalysts (e.g., XPhos in ) to overcome steric limitations.
  • Purification of tert-butyl-protected piperazines often involves column chromatography with silica gel or Trisamine .

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